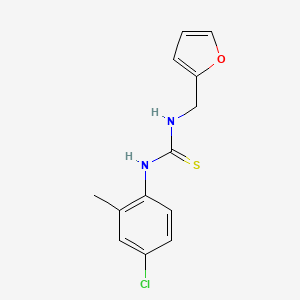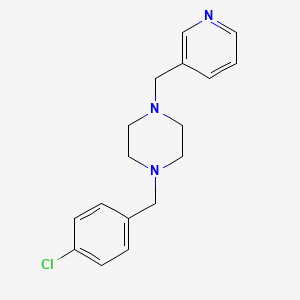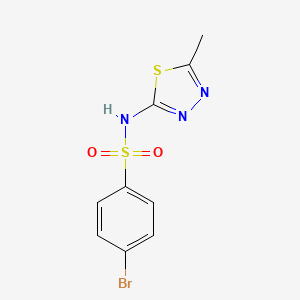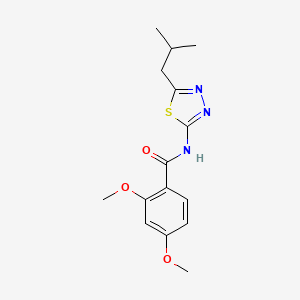![molecular formula C18H17N3O2 B5830160 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMACA and is a member of the acrylamide family. DMACA is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in cellular signaling pathways.
作用机制
DMACA inhibits 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. This inhibition of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide activity leads to the suppression of various cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMACA's inhibition of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide activity has been shown to have various biochemical and physiological effects. In cancer cells, DMACA has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. DMACA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of DMACA is its ability to selectively inhibit 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide activity, making it a potential candidate for the development of targeted anticancer drugs. However, one of the limitations of DMACA is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
The potential applications of DMACA are vast, and there are several future directions for research in this area. One potential direction is the development of DMACA-based anticancer drugs that can be used in combination with other chemotherapeutic agents. Another direction is the development of DMACA analogs with improved solubility and bioavailability. Additionally, further research is needed to understand DMACA's mechanism of action fully and its potential applications in other fields of science, such as neurology and immunology.
In conclusion, DMACA is a synthetic compound with significant potential for various scientific applications. Its ability to selectively inhibit 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide activity has made it a potential candidate for the development of targeted anticancer drugs. Further research is needed to fully understand its mechanism of action and potential applications in other fields of science.
合成方法
The synthesis of DMACA involves the reaction of 4-dimethylaminobenzaldehyde with 2-hydroxyacetophenone in the presence of sodium hydroxide to yield the intermediate product, 4-(dimethylamino)-1,2-dihydroquinoline. This intermediate product is then reacted with acryloyl chloride in the presence of triethylamine to yield the final product, DMACA.
科学研究应用
DMACA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DMACA is in the field of cancer research. 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide is known to play a crucial role in the development and progression of cancer, and DMACA's ability to inhibit 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide has made it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)15-9-7-13(8-10-15)11-14(12-19)18(23)20-16-5-3-4-6-17(16)22/h3-11,22H,1-2H3,(H,20,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIVRGWGNUAGMF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)


![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)

![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)

![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)
![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)
![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)